molecular formula C14H14N2O2 B6305753 Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 874879-89-7

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate

Cat. No.: B6305753
CAS No.: 874879-89-7
M. Wt: 242.27 g/mol
InChI Key: PWUVOOGPKKBSGL-UHFFFAOYSA-N
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Description

Contextualization of the Benzo[g]indazole Core Structure in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the bedrock of medicinal chemistry. Among these, nitrogen-containing heterocycles are paramount due to their prevalence in bioactive natural products and synthetic drugs. nih.gov The indazole, or benzopyrazole, is a prominent bicyclic heterocyclic system featuring the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. researchgate.net This scaffold can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole, a characteristic that significantly influences its chemical reactivity, physical properties, and biological interactions. nih.govresearchgate.net

The fusion of the benzene and pyrazole rings can result in three distinct linear or angular isomers, with the benzo[g]indazole representing the specific isomer where the benzene ring is fused to the 4,5-positions of the pyrazole ring. This core structure is a "privileged scaffold" in drug discovery, frequently incorporated into a variety of therapeutic agents. pnrjournal.com The significance of the indazole framework is underscored by its presence in numerous FDA-approved drugs, where it serves as a key pharmacophore responsible for the molecule's therapeutic effects, which span anticancer, anti-inflammatory, and antiemetic applications. nih.govpnrjournal.com

Rationale for Investigating Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate within Organic Synthesis

The specific compound, this compound, is a subject of significant interest in organic synthesis and medicinal chemistry due to the unique combination of its structural features. The rationale for its investigation is multifaceted, stemming from its distinct core structure, the specific regioisomerism, and the nature of its functional group.

The Partially Saturated Core: The designation "4H,5H" indicates a partially saturated bicyclic system, specifically a tetrahydrobenzo[g]indazole. Unlike fully aromatic benzoindazoles which are planar, this saturation introduces a three-dimensional, conformationally-constrained geometry. researchgate.netresearchgate.net Such rigid scaffolds are highly sought after in modern drug design as they can offer improved binding affinity and selectivity for biological targets by fitting more precisely into the complex three-dimensional spaces of protein active sites. researchgate.net

The 2H-Indazole Regioisomer: The nitrogen atom's position in the pyrazole ring is critical for biological activity. For certain classes of bioactive molecules, the 2H-indazole regioisomer has been shown to be essential for maintaining high potency, whereas the corresponding 1H-isomers may be significantly less active or inactive. acs.org Therefore, the selective synthesis of the 2H-isomer is a key objective for chemists exploring this scaffold.

The Ethyl 3-Carboxylate Functional Group: The ester group at the 3-position is a versatile and valuable feature. It can act as a hydrogen bond acceptor, influencing how the molecule interacts with biological receptors. Furthermore, it serves as a crucial synthetic handle, allowing for straightforward chemical modifications. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides and other derivatives, enabling the systematic exploration of structure-activity relationships (SAR). derpharmachemica.comdiva-portal.org

These combined features make this compound an attractive target for synthesis, providing a gateway to novel, conformationally restricted molecules with potential therapeutic applications.

Table 1: Key Structural Features and Their Significance

FeatureDescriptionSignificance in Chemical Exploration
Benzo[g]indazole Core Fused benzene and pyrazole rings.A "privileged scaffold" in medicinal chemistry, present in many bioactive compounds. pnrjournal.com
Partial Saturation (4H,5H) A non-aromatic, saturated cyclohexane (B81311) ring fused to the pyrazole.Creates a rigid, three-dimensional molecular architecture, offering potential for enhanced binding selectivity to biological targets. researchgate.net
2H-Regioisomer Alkyl substituent is on the N2 atom of the pyrazole ring.Often the preferred isomer for biological potency in certain drug classes, making its selective synthesis a key goal. acs.org
Ethyl 3-Carboxylate An ester functional group at the C3 position of the indazole ring.Acts as a versatile synthetic handle for creating derivative libraries and can participate in key binding interactions. derpharmachemica.com

Scope and Research Objectives for Chemical Exploration

The investigation of this compound encompasses several key research objectives aimed at unlocking its full potential as a building block for new chemical entities.

The primary objectives include:

Development of Synthetic Methodologies: A major goal is to establish efficient, high-yield, and regioselective synthetic routes to access the 2H-tetrahydrobenzo[g]indazole scaffold. Research focuses on overcoming challenges such as controlling the N1 versus N2 alkylation of the indazole core. diva-portal.org One established method for creating the core involves the cyclocondensation of benzylidene tetralones with hydrazine (B178648). researchgate.net

Library Synthesis and SAR Studies: Using the title compound as a starting point, the objective is to synthesize a diverse library of derivatives. By systematically modifying the ester group and exploring substitutions on the rings, chemists can conduct detailed structure-activity relationship (SAR) studies to identify the key molecular features required for a desired biological effect. acs.org

Investigation of Biological Activity: Based on the known pharmacological profiles of related indazole compounds, a central objective is to screen this compound and its derivatives for various biological activities. Areas of interest include antiproliferative activity against cancer cell lines, antibacterial properties, and potential as selective ligands for receptors such as the sigma-2 receptor. researchgate.netresearchgate.netnih.gov

Development as Chemical Probes: The unique scaffold can be developed into chemical probes to study biological processes. Its rigid conformation makes it an ideal tool for mapping the binding pockets of enzymes and receptors, contributing to a deeper understanding of molecular recognition. nih.gov

Table 2: Examples of Biologically Active Indazole Derivatives

Compound ClassBiological Activity / ApplicationReference
6-Nitro/6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazoles Antiproliferative activity against lung carcinoma cell lines. researchgate.netresearchgate.net
Tetrahydroindazole Derivatives Potent and selective ligands for the sigma-2 receptor, with potential in CNS disorders and cancer. nih.gov
2H-Indazole-3-carboxamide Derivatives Potent antagonists for the prostanoid EP4 receptor, with applications in cancer immunotherapy. acs.org
Indazole-3-carboxylic acid Derivatives Used as precursors in the synthesis of synthetic cannabinoids and their metabolites for forensic studies. diva-portal.org
Various Indazole Derivatives Used in drugs for treating hypertension, nephropathy, and inflammation, and as Rho kinase inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUVOOGPKKBSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517305
Record name Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29984-86-9
Record name Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 2h,4h,5h Benzo G Indazole 3 Carboxylate

Overview of Established Approaches for Benzo[g]indazole Scaffold Construction

The synthesis of the benzo[g]indazole scaffold, a fusion of benzene (B151609), naphthalene (B1677914), and pyrazole (B372694) rings, is a complex undertaking that relies on established principles of indazole synthesis adapted for a polycyclic framework.

The history of indazole synthesis dates back to the late 19th century. In the 1880s, Nobel laureate Emil Fischer reported the first synthesis of indazole through the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com This foundational work laid the groundwork for numerous subsequent methods. Classical approaches often involved intramolecular cyclization of appropriately substituted phenylhydrazines, a strategy that remains relevant today. researchgate.net

The construction of benzo-fused indazoles, such as the benzo[g]indazole system, represents a logical extension of these early methods. These syntheses typically require precursors that already contain the naphthalene core, onto which the pyrazole ring is constructed. Early methods were often characterized by harsh reaction conditions and limited substrate scope. researchgate.net

The design of reactions for synthesizing fused indazole systems has evolved significantly, moving towards greater efficiency, milder conditions, and broader functional group tolerance. Modern synthetic chemistry has introduced a variety of powerful techniques. nih.gov

Transition-metal catalysis, particularly with palladium and copper, has become a cornerstone for constructing C-N and N-N bonds, which are crucial for forming the indazole ring. nih.govnih.gov For instance, palladium-catalyzed intramolecular C-N bond formation has been successfully employed. caribjscitech.com One-pot cascade reactions, which combine multiple synthetic steps into a single operation, offer an elegant and efficient route to complex molecules like benzo[g]indazoles. A notable example is the one-pot synthesis of benzo[g]indazole derivatives through a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation reaction. researchgate.net Furthermore, methods involving the [3+2] dipolar cycloaddition of arynes with diazo compounds or sydnones provide a direct pathway to the indazole core under mild conditions. nih.govorganic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Fused Indazoles

Method Catalyst/Reagent Conditions Advantages Disadvantages
Classical Cyclization Acid/Base High Temperature Simple reagents Harsh conditions, limited scope
Transition-Metal Catalysis Pd, Cu complexes Mild to moderate temp. High efficiency, broad scope Catalyst cost and toxicity
Cascade Reactions Pd(OAc)2/S-Phos One-pot High efficiency, step economy Complex optimization

Precursor Synthesis and Reactant Selection for Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate

The synthesis of the target molecule is critically dependent on the strategic preparation of its precursors, which involves the functionalization of a naphthalene-based starting material and the generation of key reactive intermediates.

The construction of the 2H,4H,5H-benzo[g]indazole core necessitates a partially saturated naphthalene system. Therefore, a tetralone (specifically, 3,4-dihydronaphthalen-1(2H)-one) derivative serves as a logical starting point. The synthesis of trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles, for example, proceeds from exocyclic α,β-unsaturated ketones derived from tetralone. researchgate.net

The functionalization of naphthalene itself is a well-developed field, traditionally relying on electrophilic aromatic substitution, though controlling regioselectivity can be challenging. researchgate.net Modern methods utilizing transition metal-catalyzed C-H functionalization provide more precise control over the introduction of functional groups at specific positions on the naphthalene ring, which is essential for preparing advanced intermediates. researchgate.netresearchgate.net A concise, four-step pathway for creating tetracyclic heterosteroids from 2-naphthol (B1666908) analogues highlights a strategy that involves converting naphthols to naphthylamines, followed by selective C-acetylation and reduction to form key amino-alcohol intermediates. mdpi.com

The formation of the pyrazole ring of the indazole system frequently involves reactive nitrogen-containing intermediates. Diazo compounds are particularly versatile reagents in this context. nih.gov They can be generated in situ from precursors like N-tosylhydrazones and react with arynes in a [3+2] cycloaddition to form the indazole ring. organic-chemistry.org This approach is highly efficient for creating a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net

A more recent strategy involves the activation of diazo compounds with diazonium salts under metal-free conditions. This process proceeds through a diazenium (B1233697) intermediate, which can then undergo intramolecular electrophilic cyclization to yield indazoles in excellent yields. nih.govresearchgate.net Triazenes have also been used as protected forms of diazonium species, which can undergo cyclative cleavage to form fused triazine ring systems, a strategy that could be adapted for indazole synthesis. beilstein-archives.org

Direct Cyclization and Annulation Strategies for the Benzo[g]indazole System

The final and most critical step in the synthesis is the formation of the fused pyrazole ring through cyclization or annulation.

A common and effective strategy involves the reaction of a β-keto ester or a related functionalized tetralone with hydrazine (B178648) or its derivatives. For instance, the condensation of 2-tetralone (B1666913) phenylhydrazones under Vilsmeier-Haack conditions can selectively yield 4,5-dihydro-2H-benzo[g]indazoles. researchgate.net Similarly, the reaction of exocyclic α,β-unsaturated ketones (derived from tetralones) with hydrazine in acetic acid leads to the formation of diastereomeric mixtures of N-acetylated tetrahydro-2H-benzo[g]indazoles. researchgate.net

Annulation strategies using transition-metal catalysis have also emerged as powerful tools for constructing fused heterocyclic systems. researchgate.net While much of this work has focused on benzazepines and benzodiazepines, the underlying principles of C-H activation and subsequent ring formation are applicable to benzo[g]indazole synthesis. researchgate.net For example, a highly efficient one-pot synthesis of benzo[g]indazole derivatives has been achieved through a cascade reaction involving Suzuki-Miyaura coupling and aldol condensation, demonstrating a modern approach to building the fused system. researchgate.net

Table 2: Key Cyclization Reactions for Benzo[g]indazole Formation

Precursors Reagents/Catalyst Product Type Reference
Tetralone Phenylhydrazones Vilsmeier-Haack Reagents 4,5-Dihydro-2H-benzo[g]indazoles researchgate.net
α,β-Unsaturated Ketones (from Tetralone) Hydrazine, Acetic Acid Tetrahydro-2H-benzo[g]indazoles researchgate.net
2-Formylphenylboronic acids, Substituted Tetralones Pd(OAc)2, S-Phos Benzo[g]indazole derivatives researchgate.net

Cascade Reactions Involving Suzuki–Miyaura Coupling and Aldol Condensation

A highly efficient one-pot synthesis for benzo[g]indazole derivatives has been developed utilizing a cascade reaction that combines Suzuki-Miyaura coupling and aldol condensation. rsc.orgresearchgate.net This methodology provides a straightforward and effective route to these biologically important heterocyclic compounds. rsc.org The reaction typically involves the coupling of a substituted 3-bromopyrazole-4-carbaldehyde with a 2-formylphenylboronic acid derivative. rsc.org

The catalytic system often employs palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky electron-rich phosphine (B1218219) ligand such as S-Phos. rsc.orgresearchgate.net This combination has been shown to deliver excellent yields and demonstrates a broad tolerance for various substituents on the 2-formylphenylboronic acid partner. rsc.orgresearchgate.net The cascade process is initiated by the Suzuki-Miyaura cross-coupling of the two starting materials, followed by an in situ intramolecular aldol-type condensation, which leads to the formation of the benzo[g]indazole core. rsc.orgresearchgate.net This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby saving time and resources.

Catalyst / LigandBaseSolventTemperatureYield (%)Reference
Pd(OAc)₂ / S-PhosCs₂CO₃Toluene / EtOHNot SpecifiedExcellent rsc.orgresearchgate.net
Pd(PPh₃)₄K₂CO₃TolueneReflux85 researchgate.net

This table presents representative conditions for Suzuki-Miyaura coupling reactions that can be applied in the synthesis of benzo[g]indazole precursors.

1,3-Dipolar Cycloaddition Reactions (e.g., between Carboxylates and Hydrazine)

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including the pyrazole ring of the indazole system. In the context of synthesizing the parent indazole-3-carboxylate, a common approach involves the reaction of a diazo compound with a suitable dipolarophile. For instance, the [3+2] cycloaddition of a diazo compound, such as ethyl diazoacetate, with an aryne is a well-established method for forming the indazole ring. nih.govacs.org

The aryne can be generated in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source. nih.gov This method allows for the direct formation of the ethyl indazole-3-carboxylate core. While this specific example pertains to the simpler indazole system, the principles can be extended to the synthesis of the more complex benzo[g]indazole structure by using appropriately substituted precursors. The reaction of sydnones with arynes also represents a [3+2] dipolar cycloaddition approach to 2H-indazoles, offering good to excellent yields under mild conditions. acs.org

DipoleDipolarophileConditionsProductReference
Ethyl diazoacetateBenzyne (in situ)CsF, MeCN, rtEthyl 1H-indazole-3-carboxylate nih.gov
SydnoneAryne (in situ)TBAF, THF2H-Indazole derivative acs.org

This table illustrates examples of 1,3-dipolar cycloaddition reactions for the synthesis of indazole cores.

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic molecules, including indazoles. Beyond the Suzuki-Miyaura coupling discussed earlier, other palladium-catalyzed reactions are instrumental in the formation of the benzo[g]indazole scaffold. These methods often involve intramolecular C-H bond activation or cross-coupling reactions to form the key C-C or C-N bonds of the heterocyclic core.

For example, the synthesis of 2-substituted benzothiazoles has been achieved through a palladium-catalyzed C-H functionalization followed by an intramolecular C-S bond formation, a strategy that can be conceptually adapted for the synthesis of indazoles. rsc.org Similarly, the synthesis of carbazole (B46965) derivatives, which share structural similarities with benzo-fused nitrogen heterocycles, often employs palladium-catalyzed tandem cyclizations. rsc.org These reactions highlight the versatility of palladium catalysts in orchestrating complex bond-forming events to construct fused ring systems. The choice of ligand is often crucial in controlling the regioselectivity and efficiency of these transformations.

Reaction TypeCatalystLigandKey TransformationReference
Intramolecular C-H AminationPd(OAc)₂dppfC-N bond formation acs.org
Tandem CyclizationPalladium CatalystNot SpecifiedC-C and C-N bond formation rsc.org

This table provides examples of palladium-catalyzed reactions for the synthesis of related heterocyclic structures.

Transition Metal-Catalyzed C–H Activation/Annulation for Functionalized Indazoles

In recent years, transition metal-catalyzed C-H activation and annulation has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Rhodium(III) catalysts, in particular, have been extensively used for the C-H activation of various substrates, which then undergo annulation with coupling partners to form the indazole ring system.

For instance, Rh(III)-catalyzed C-H activation of benzimidates followed by intramolecular cascade annulation with nitrosobenzenes provides a facile route to 1H-indazoles. rsc.org Similarly, cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond addition to aldehydes followed by in situ cyclization and aromatization. nih.gov These methods often exhibit broad substrate scope and good functional group tolerance, making them attractive for the synthesis of a diverse range of indazole derivatives.

Metal CatalystKey ReactionSubstratesReference
Rhodium(III)/Copper(II)C-H activation/annulationBenzimidates and nitrosobenzenes rsc.org
Cobalt(III)C-H addition/cyclizationAzobenzenes and aldehydes nih.gov

This table summarizes transition metal-catalyzed C-H activation/annulation strategies for indazole synthesis.

Radical Pathway Cyclization Reactions

Radical cyclization reactions offer a unique approach to the synthesis of heterocyclic compounds, often proceeding under mild conditions and with high efficiency. While direct examples for the synthesis of this compound via radical pathways are not extensively documented, the general principles of radical chemistry can be applied to the construction of the indazole core.

One potential strategy involves the intramolecular cyclization of a suitably functionalized precursor containing a radical acceptor and a radical precursor. For instance, a nitrogen-centered radical could be generated and undergo cyclization onto an aromatic ring to form the pyrazole portion of the indazole. Silver(I)-mediated intramolecular oxidative C-H bond amination has been used to synthesize 1H-indazoles, proceeding through a proposed nitrogen-centered radical intermediate. nih.gov Furthermore, tin-free radical cyclizations initiated by visible light photoredox catalysis represent a modern and environmentally benign approach to radical-mediated ring formation. rsc.org These methods could potentially be adapted for the synthesis of the benzo[g]indazole scaffold.

Radical Generation MethodKey IntermediateCyclization TypeReference
Silver(I)-mediated oxidationNitrogen-centered radicalIntramolecular C-H amination nih.gov
Visible light photoredox catalysisCarbon-centered radicalIntramolecular addition to π-system rsc.org

This table outlines potential radical cyclization strategies for the synthesis of the indazole core.

Post-Cyclization Functionalization and Derivatization of the Benzo[g]indazole Core

Following the successful construction of the this compound core, further chemical modifications can be undertaken to introduce additional functionality or to alter the properties of the molecule. The ester moiety at the 3-position is a particularly versatile handle for such derivatization.

Modification at the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)

The ethyl ester group of this compound can be readily transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, indazole-3-carboxylic acid, under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be subjected to decarboxylation. The direct and selective alkylation of indazole-3-carboxylic acid has been developed for the synthesis of various derivatives.

Transesterification: While not explicitly detailed for this specific molecule in the provided search context, transesterification is a standard organic transformation. By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the corresponding alkyl ester can be prepared. This allows for the introduction of various alkyl or aryl groups at the ester position, potentially modulating the compound's physical or biological properties.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2H,4H,5H-benzo[g]indazol-3-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting alcohol can be further functionalized, for example, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution reactions.

TransformationReagentsProduct Functional Group
HydrolysisNaOH or HCl (aq)Carboxylic Acid
TransesterificationR'OH, acid or base catalystNew Ester
ReductionLiAlH₄ or DIBAL-HPrimary Alcohol

This table summarizes common modifications of the ester moiety in the benzo[g]indazole core.

Functionalization at Nitrogen Atoms (N-alkylation, N-acylation)

The presence of two nitrogen atoms in the indazole ring allows for the introduction of various substituents through N-alkylation and N-acylation, which can significantly influence the molecule's biological properties. A primary challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of the reaction, as it can occur at either the N-1 or N-2 position, leading to a mixture of isomers. nih.govnih.gov The thermodynamic stability of the two tautomers, 1H-indazole and 2H-indazole, plays a crucial role, with the 1H-tautomer generally being more stable. nih.gov

N-alkylation: The direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products. nih.gov The ratio of these products is influenced by several factors, including the nature of the substituents on the indazole ring, the type of alkylating agent, the base, and the solvent used. nih.gov For indazole-3-carboxylates, the electronic properties of the C-3 ester group can direct the regioselectivity.

Recent studies on methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated that highly regioselective N-1 or N-2 alkylation can be achieved by carefully selecting the reaction conditions. For instance, N-1 alkylation can be favored by using cesium carbonate as the base in dioxane, while N-2 alkylation can be achieved using a Mitsunobu reaction with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). nih.gov It has been observed that for C-3 substituted indazoles, including those with carboxymethyl and carboxamide groups, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can lead to excellent N-1 regioselectivity (>99%). nih.govd-nb.info

The table below summarizes reaction conditions that have been shown to influence the regioselectivity of N-alkylation on indazole scaffolds, which can be extrapolated to this compound.

Alkylation MethodReagentsTypical RegioselectivityReference
Base-mediatedAlkyl halide, NaH in THFPredominantly N-1 nih.gov
Base-mediatedAlkyl tosylate, Cs2CO3 in dioxanePredominantly N-1 nih.gov
Mitsunobu ReactionAlcohol, PPh3, DEAD in THFPredominantly N-2 nih.govd-nb.info
TfOH-catalyzedDiazo compound, TfOHHighly N-2 selective rsc.org

N-acylation: Similar to alkylation, N-acylation of indazoles can also occur at either nitrogen atom. However, it has been suggested that N-acylation often leads to the thermodynamically more stable N-1 substituted product, sometimes through the isomerization of an initially formed N-2 acylindazole. nih.govd-nb.info An electrochemical method for the selective N-1 acylation of indazoles has been developed, involving the reduction of the indazole to its anion followed by reaction with an acid anhydride. organic-chemistry.org A one-pot direct N-1 acylation of indazoles with carboxylic acids has also been reported using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, providing high yields and selectivities. researchgate.net

For this compound, these methodologies provide a toolkit for introducing a wide range of alkyl and acyl groups at the nitrogen atoms, enabling the synthesis of diverse derivatives for further investigation.

Halogenation and Aromatization Processes of Tetrahydro-benzo[g]indazoles

Aromatization (Dehydrogenation): The conversion of the tetrahydro-benzo[g]indazole ring to a fully aromatic benzo[g]indazole system can be achieved through oxidative dehydrogenation. A study on 3,3a,4,5-tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazoles demonstrated that treatment with reagents such as iodine in dimethyl sulfoxide (B87167) (I2/DMSO) or copper(II) chloride in dimethyl sulfoxide (CuCl2/DMSO) can lead to the oxidation of the partially saturated ring system. researchgate.net Another common reagent for such aromatizations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net These reactions typically proceed under mild conditions and can provide the corresponding aromatic indazoles in good yields.

Halogenation: Halogenation of the tetrahydro-benzo[g]indazole ring can be performed either on the saturated portion or the aromatic part of the molecule. More strategically, halogenation can be coupled with aromatization. For example, the reaction of 3,3a,4,5-tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazoles with N-bromosuccinimide (NBS) resulted in both full aromatization and bromination at the C-5 position of the indazole ring. researchgate.net This one-pot process provides a direct route to halogenated aromatic benzo[g]indazoles. The choice of halogenating agent and reaction conditions can be tuned to achieve regioselective halogenation.

The following table outlines reagents used for the aromatization and concurrent halogenation of tetrahydro-benzo[g]indazoles.

TransformationReagent(s)OutcomeReference
AromatizationI2/DMSOOxidation of the tetrahydro ring researchgate.net
AromatizationCuCl2/DMSOOxidation of the tetrahydro ring researchgate.net
Aromatization & HalogenationN-Bromosuccinimide (NBS)Aromatization and bromination researchgate.net

These transformations are valuable for creating a diverse library of this compound derivatives with varied electronic and steric properties, which can be crucial for modulating their biological activity.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. The synthesis of indazole derivatives, including this compound, can benefit from these principles through the use of alternative energy sources, solvent-free conditions, and improved atom economy.

Solvent-Free and Environmentally Benign Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free or "neat" reaction conditions, where the reaction is carried out in the absence of a solvent, can significantly reduce waste and simplify product purification. While specific examples for the solvent-free synthesis of this compound are not extensively reported, the synthesis of other heterocyclic compounds under solvent-free conditions provides a proof of principle. nih.gov For instance, the synthesis of tetrahydrobenzo[a]xanthene-11-one derivatives has been achieved under solvent-free conditions via multicomponent reactions. researchgate.net

The use of water as a solvent is another environmentally benign approach that is gaining traction in organic synthesis. jchr.org Where solvents are necessary, the choice of greener alternatives to traditional volatile organic compounds (VOCs) is encouraged.

Atom Economy and Sustainability Considerations in Reaction Design

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. researchgate.net The synthesis of indazole derivatives through MCRs has been reported, offering an efficient and green route to these compounds. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Absolute Structure Determination

No published studies detailing the single-crystal X-ray diffraction of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate were found. Consequently, information regarding its absolute structure, crystal system, space group, and unit cell dimensions is unknown.

Single Crystal Growth Methodologies

There is no specific information available on the methods for growing single crystals of this compound. General techniques such as slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution would typically be employed, but the specific conditions for this compound have not been reported.

Data Collection, Refinement Procedures, and Crystallographic Parameter Analysis

Without a crystal structure, no data on collection, refinement, or specific crystallographic parameters (e.g., bond lengths, bond angles, torsion angles) can be provided.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the supramolecular assembly, including potential hydrogen bonds, π-π stacking, or van der Waals forces, is contingent on the determination of its crystal structure, which is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed, peer-reviewed NMR spectroscopic data for this compound, including full proton and carbon chemical shift assignments and data from heteronuclear correlation experiments, is not available in the public domain.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

While ¹H NMR data exists for the aromatic Ethyl 1H-benzo[g]indazole-3-carboxylate, this information is not transferable to the 2H,4H,5H-tetrahydro derivative. The latter would exhibit characteristic signals for aliphatic protons in the 4- and 5-positions, with complex splitting patterns (coupling constants) indicative of their stereochemical relationships, which have not been documented.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)

Similarly, ¹³C NMR data for the specified compound is unavailable. Such a spectrum would be distinguished by the presence of aliphatic carbon signals (C4 and C5). Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of all proton and carbon signals in such a structure. However, no such spectroscopic studies have been published.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., NOESY)

Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for the detailed stereochemical and conformational analysis of complex molecules like this compound. NOESY experiments detect through-space interactions between protons that are in close spatial proximity, typically within 5 Å, providing crucial information about the molecule's three-dimensional structure and preferred conformation in solution. ipb.pt

Table 1: Hypothetical NOESY Correlations for Conformational Analysis

Interacting Protons Structural Information Deduced
N-H (position 2) ↔ Aromatic Protons Indicates proximity and helps distinguish between tautomers.
CH₂ (position 4) ↔ CH₂ (position 5) Provides information on the puckering of the saturated ring.
Aromatic Protons ↔ CH₂ (position 4) Defines the junction between the aromatic and aliphatic rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (Molecular Formula: C₁₆H₁₆N₂O₂), the calculated exact mass would be compared to the experimentally measured mass. This technique has been successfully used to confirm the formulae of related indazole ester derivatives. For example, the calculated mass for C₁₁H₁₂N₂O₂ (an indazole ester) was 204.0899, with the found mass being 204.0903, confirming the composition. researchgate.net The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial in the characterization of novel heterocyclic compounds.

Elucidation of Fragmentation Pathways and Mechanistic Insights

Electron Impact (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint. The fragmentation of esters commonly involves cleavages adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, the fragmentation would be expected to follow pathways observed in simpler indazole esters. researchgate.net

Key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): This α-cleavage results in the formation of a stable acylium ion, [M - 45]⁺.

Loss of the ethyl carboxylate group (•COOCH₂CH₃): This leads to the formation of the benzo[g]indazole ring cation, [M - 73]⁺.

McLafferty Rearrangement: If sterically feasible, this process can occur in the ethyl ester chain, leading to the elimination of ethylene (B1197577) and the formation of an ion at [M - 28]⁺.

The mass spectra of related 1H- and 2H-indazole ester derivatives show that fragmentation generally involves the formation of [M-OR]⁺ and [M-COOR]⁺ ions. researchgate.net The analysis of these pathways provides mechanistic insights into the molecule's stability and the relative strengths of its chemical bonds.

Table 2: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Fragmentation Pathway
256 [M]⁺ Molecular Ion
211 [M - OCH₂CH₃]⁺ Loss of ethoxy radical

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Characteristic Absorption Bands for Functional Group Identification

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The most prominent bands would be associated with the ester and the N-H group of the indazole ring. researchgate.net

C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band. For related indazole esters, this band typically appears in the range of 1731-1748 cm⁻¹. researchgate.net For compounds like ethyl 2-oxo-2H-chromene-3-carboxylate, a similar C=O ester band is observed at 1735 cm⁻¹. researchgate.net

C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester is expected in the 1170-1220 cm⁻¹ region. researchgate.net

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretching vibration of the indazole ring. The absence of this band would suggest substitution on the nitrogen atom. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group and the saturated ring are found just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Expected Intensity
Ester C=O Stretch ~1730 - 1750 Strong
Ester C-O Stretch ~1170 - 1220 Strong
Indazole N-H Stretch ~3100 - 3300 Medium, Broad
Aromatic C-H Stretch > 3000 Medium

Analysis of Vibrational Frequencies for Structural Conformation

Beyond identifying functional groups, detailed analysis of vibrational spectra can offer insights into the molecule's conformation. Subtle shifts in the frequencies of vibrational modes can be correlated with different spatial arrangements of atoms. For instance, the exact frequency of the C=O stretching mode can be influenced by conjugation and hydrogen bonding.

Studies on related molecules like indazolium-3-carboxylate have utilized both IR and Raman spectroscopy, in conjunction with quantum chemistry calculations, to analyze changes in vibrational modes and relate them to the molecular structure. researchgate.net Such an approach could be applied to this compound to distinguish between different possible conformers of the partially saturated ring. The existence of distinct conformers of carboxylic acids has been observed in solution at room temperature using advanced 2D-IR spectroscopy, highlighting the power of vibrational analysis in studying molecular dynamics and structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For conjugated systems such as this compound, this method provides valuable information about the delocalized π-electron system and the energies of its electronic excited states. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

Detailed Research Findings

Studies on analogous polycyclic indazole systems reveal characteristic absorption bands in the ultraviolet and near-visible regions of the electromagnetic spectrum. For instance, benzo[f]indazole derivatives are known to exhibit broad absorption bands between 350 nm and 400 nm, with an additional, more intense band appearing in the UV region around 260 nm. These absorptions are generally attributed to π → π* transitions within the aromatic core of the molecule.

The long-wavelength absorption band, which is of particular interest, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these types of fused heterocyclic systems, both the HOMO and LUMO are typically of π-character, and the energy of this transition is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. The presence of the ester group at the 3-position is expected to influence the electronic distribution and thus the precise wavelength of maximum absorption (λmax).

Interactive Data Table of Expected UV-Vis Spectral Data

Based on the analysis of structurally similar compounds, a hypothetical UV-Vis absorption data table for this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) is presented below. It is important to note that these are expected values and require experimental verification.

Wavelength (λmax)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventAssigned Electronic Transition
~ 260 - 270 nmHighMethanolπ → π
~ 350 - 380 nmModerateMethanolπ → π (HOMO-LUMO)

This table illustrates the anticipated regions of maximum absorbance for the compound. The higher energy transition around 260-270 nm would correspond to electronic excitations within the benzenoid part of the molecule, while the lower energy band in the 350-380 nm range is likely associated with the electronic transition across the entire conjugated indazole system. The molar absorptivity (ε) values provide an indication of the probability of each transition occurring.

Further experimental investigation is necessary to precisely determine the λmax values, molar extinction coefficients, and the solvent effects on the electronic transitions of this compound.

Theoretical and Computational Studies on Ethyl 2h,4h,5h Benzo G Indazole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer deep insights into the electronic behavior of molecules, which is fundamental to understanding their reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate, DFT calculations, particularly with the B3LYP functional and a 6-311G basis set, are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net This process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for an Indazole Derivative Core Structure

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N1-N2 1.38
N2-C3 1.33 N1-N2-C3: 112.0
C3-C3a 1.45 N2-C3-C3a: 105.0
C3a-C9b 1.40 C3-C3a-C9b: 108.0 C3-C3a-C9b-C9a: 0.0
C9b-C9a 1.39
C9a-N1 1.35 C9b-C9a-N1: 110.0

Note: These are representative values for a generalized indazole core and not specific experimental or calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the distribution of HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.8
HOMO-LUMO Gap 4.4

Note: These are typical energy values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral potential. An MEP map of this compound would highlight the electron-rich and electron-poor areas, providing a visual guide to its reactivity.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Table 3: Example Global Reactivity Descriptors

Descriptor Formula Illustrative Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.2 eV
Electronegativity (χ) -(EHOMO + ELUMO) / 2 4.0 eV
Electrophilicity Index (ω) χ² / (2η) 3.64 eV

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2.

Spectroscopic Property Prediction and Validation through Computational Modeling

Computational modeling is also instrumental in predicting and interpreting spectroscopic data, providing a bridge between theoretical calculations and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts for this compound can be compared with experimental NMR data. A strong correlation between the calculated and observed chemical shifts serves to validate the computationally determined molecular structure. austinpublishinggroup.com Discrepancies, on the other hand, can point to specific structural features or conformational effects that may require further investigation.

Table 4: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for an Indazole Moiety

Carbon Atom Experimental Shift (ppm) Calculated Shift (ppm) Difference (ppm)
C3 142.5 143.1 0.6
C3a 121.8 122.5 0.7
C4 120.3 120.9 0.6
C5 128.9 129.4 0.5
C6 123.7 124.3 0.6
C7 127.1 127.8 0.7
C7a 140.2 140.9 0.7

Note: These are hypothetical values presented to illustrate the correlation between experimental and calculated data.

Theoretical UV-Vis Absorption Spectra Calculation and Solvent Effects

No studies detailing the theoretical calculation of UV-Vis absorption spectra or the influence of solvents on the electronic transitions of this compound were identified.

Vibrational Frequency Calculations and Normal Mode Analysis

Information regarding vibrational frequency calculations and normal mode analysis, which are used to interpret infrared and Raman spectra, is not available for this compound.

Reaction Mechanism Elucidation through Computational Simulation

Transition State Identification and Energy Barrier Calculations for Key Synthetic Steps

There are no published computational studies that identify transition states or calculate the energy barriers for the key synthetic steps involved in the formation of this compound.

Reaction Pathway Analysis and Mechanistic Insights

A computational analysis of the reaction pathways and detailed mechanistic insights into the synthesis of this specific molecule has not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

No NBO analysis has been published for this compound to provide insights into intramolecular interactions, charge delocalization, and hyperconjugative effects.

Conformational Analysis and Tautomerism Studies via Computational Methods

Computational studies on the conformational preferences and potential tautomers of this compound are not present in the scientific literature.

Chemical Reactivity and Derivatization Chemistry of Ethyl 2h,4h,5h Benzo G Indazole 3 Carboxylate

Electrophilic Substitution Reactions on the Benzo[g]indazole Aromatic System

The benzo[g]indazole core contains a benzene (B151609) ring fused to a pyrazole (B372694) ring. Electrophilic aromatic substitution (EAS) on this system is influenced by the electronic properties of both the heterocyclic portion and the existing substituents. The partially saturated carbocyclic ring and the ethyl carboxylate group at the C-3 position significantly modulate the electron density and, consequently, the regioselectivity of the reaction.

Regioselectivity and Directing Effects of Substituents

Key directing influences include:

Fused Tetrahydro-ring: The partially saturated six-membered ring acts as an alkyl substituent on the benzene ring. Alkyl groups are electron-donating through an inductive effect (+I) and are known to be activating, ortho, para-directors. lumenlearning.comlibretexts.orgpressbooks.pub

Pyrazole Ring System: The fused pyrazole ring is an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic attack. researchgate.net

Ethyl Carboxylate Group (-COOEt): This group, located at the C-3 position of the pyrazole ring, is a deactivating, electron-withdrawing group. Its effect is primarily on the pyrazole ring, but it also influences the electronic character of the entire fused system. nih.govnih.gov

Considering these factors, electrophilic attack is most likely to occur on the benzene portion of the molecule, which is activated by the fused aliphatic ring. The positions ortho and para to this activating group (C-6 and C-8) are the most probable sites of substitution. However, the deactivating influence of the pyrazole moiety will necessitate harsher reaction conditions than those used for simple alkylbenzenes.

Table 1: Summary of Substituent Directing Effects.
Substituent/GroupElectronic EffectRing ActivityDirecting Effect
Fused Aliphatic RingElectron Donating (Inductive)ActivatingOrtho, Para (to C-6, C-8)
Pyrazole MoietyElectron WithdrawingDeactivatingMeta-directing character
Ethyl Carboxylate at C-3Electron Withdrawing (Resonance)DeactivatingMainly affects pyrazole ring

Nitration, Halogenation, and Sulfonation Studies

Derivatization of the benzo[g]indazole core through electrophilic substitution provides a pathway to novel analogues with potentially altered biological activities.

Nitration: The introduction of a nitro group (–NO2) typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For indazole systems, nitration can be challenging, but alternative methods using reagents like iron (III) nitrate or acetyl nitrate have been developed. chim.itresearchgate.netbeilstein-journals.orgbeilstein-journals.org Given the directing effects discussed, nitration of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is expected to yield a mixture of 6-nitro and 8-nitro derivatives.

Halogenation: Halogenation is a versatile modification for indazoles, often serving as a precursor for cross-coupling reactions. chim.it Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). rsc.orgresearchgate.netnih.govresearchgate.net These reactions often proceed under mild conditions. For the target compound, halogenation would likely occur regioselectively at the C-6 or C-8 positions of the benzene ring.

Sulfonation: Sulfonation introduces a sulfonic acid group (–SO3H) and is typically performed using fuming sulfuric acid (H2SO4/SO3). masterorganicchemistry.comwikipedia.org This reaction is reversible, which can be a useful synthetic feature. wikipedia.org An alternative approach for 2H-indazoles is electrochemical sulfonylation, which can introduce a sulfonyl group at the C-3 position. chim.itacs.org For substitution on the benzene ring of the title compound, direct sulfonation would be expected to favor the sterically accessible C-6 and C-8 positions.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions.
ReactionTypical ReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄Ethyl 6-nitro- and 8-nitro-2H,4H,5H-benzo[g]indazole-3-carboxylate
BrominationN-Bromosuccinimide (NBS)Ethyl 6-bromo- and 8-bromo-2H,4H,5H-benzo[g]indazole-3-carboxylate
SulfonationFuming H₂SO₄ (SO₃)6-(and 8-)-carboxyethyl-2H,4H,5H-benzo[g]indazole-3-sulfonic acid

Nucleophilic Reactions Involving the Ester Moiety

The ethyl carboxylate group at the C-3 position is a versatile functional handle for derivatization through nucleophilic acyl substitution. These reactions allow for the introduction of a wide range of functionalities, leading to the synthesis of amides, other esters, and alcohols.

Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and typically irreversible method involving treatment with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. google.com This process is often used in the synthesis of indazole-3-carboxylic acid, a key intermediate for various pharmaceuticals. google.comresearchgate.net

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is carried out by heating the ester in an aqueous acidic solution (e.g., H2SO4 or HCl). This is an equilibrium process and may require a large excess of water to proceed to completion.

Transesterification and Amidation Reactions

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is driven to completion by using a large excess of the new alcohol. Studies on related indazole esters have shown that they undergo carboxylesterase-mediated transesterification in the presence of ethanol (B145695). nih.gov

Amidation: The reaction of the ethyl ester with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. This transformation may require heating or the use of coupling agents to proceed efficiently. The synthesis of a wide variety of indazole-3-carboxamides is well-documented, highlighting the importance of this reaction for creating libraries of bioactive compounds. researchgate.net The reaction is often performed by first hydrolyzing the ester to the carboxylic acid, which is then activated with a coupling agent (like EDC or HOBT) before reacting with the desired amine. lookchemmall.com

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding (2H,4H,5H-benzo[g]indazol-3-yl)methanol.

Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH4) is required for this transformation. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. quora.comlibretexts.orgambeed.com Weaker reducing agents like sodium borohydride (NaBH4) are generally not reactive enough to reduce esters. libretexts.org

Table 3: Derivatization Reactions of the Ester Moiety.
ReactionReagents and ConditionsProduct Functional Group
Hydrolysis (Saponification)1. NaOH(aq), Heat 2. H₃O⁺Carboxylic Acid
TransesterificationR'OH, H⁺ or R'O⁻ catalyst, HeatNew Ester (-COOR')
AmidationR'R''NH, HeatAmide (-CONR'R'')
Reduction1. LiAlH₄ in THF 2. H₃O⁺Primary Alcohol (-CH₂OH)

Cycloaddition and Annulation Reactions for Expanded Ring Systems

Cycloaddition and annulation reactions represent powerful strategies for constructing complex, polycyclic heterocyclic systems from the benzo[g]indazole core. These reactions involve the formation of new rings by leveraging the reactivity of the pyrazole and the attached carbocyclic framework.

The aromatic nature of the pyrazole ring within the indazole system generally makes it a reluctant participant in classical Diels-Alder reactions. However, under specific conditions, such as inverse-electron-demand Diels-Alder reactions, heteroaromatic systems can act as dienes.

More commonly, the indazole scaffold can be synthesized via 1,3-dipolar cycloaddition, or it can participate as the dipolarophile in such reactions. organic-chemistry.org The [3+2] cycloaddition of a 1,3-dipole with an unsaturated bond (the dipolarophile) is a highly efficient method for constructing five-membered heterocyclic rings. youtube.comnih.gov For example, 1,3-dipoles such as azides, nitrile oxides, or nitrile imines can react with alkynes or alkenes to form triazoles, isoxazoles, and pyrazoles, respectively. youtube.com In the context of the title compound, the double bond within the fused cyclohexene ring could potentially serve as a dipolarophile for reaction with various 1,3-dipoles, leading to novel fused polycyclic systems. Similarly, diazo compounds, which are 1,3-dipoles, are known to react with arynes to produce indazoles. organic-chemistry.orgresearchgate.net

Annulation, or ring-forming, reactions are key to expanding the benzo[g]indazole scaffold into more elaborate structures. A common strategy involves the initial functionalization of the indazole core, followed by an intramolecular cyclization reaction to build a new fused ring.

For instance, a halogen atom can be introduced onto the aromatic portion of the indazole ring, which can then participate in an intramolecular metal-catalyzed coupling reaction (e.g., Heck or Suzuki coupling) with another functional group appended to the N1 or N2 position. This approach allows for the regioselective construction of novel fused heterocyclic compounds, which are prevalent motifs in medicinally important molecules. organic-chemistry.orgcore.ac.uk The synthesis of such benzo-fused heterocycles is a topic of significant interest in organic chemistry. organic-chemistry.orgcore.ac.uk

Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indazoles. researchgate.netresearchgate.net These reactions enable the formation of C-C and C-N bonds with high efficiency and selectivity, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups onto the indazole framework.

Palladium- and copper-based catalytic systems are most commonly employed for this purpose. Reactions such as Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings are frequently used to modify the indazole core. mdpi.com A prerequisite for these reactions is often the presence of a halide or triflate group on the indazole ring.

For example, a synthetic sequence for preparing 2,3-diarylsubstituted indazoles involves an initial Suzuki cross-coupling at the C3 position of a 3-iodo-N-Boc indazole, followed by deprotection and a subsequent copper-catalyzed N-arylation at the N2 position. nih.gov This methodology demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the coupling partners. nih.gov Direct C-H activation is another advanced strategy that circumvents the need for pre-functionalization. Palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides has been achieved, as has the site-selective C7 oxidative arylation of 1H-indazoles. researchgate.net

Table 2: Examples of Metal-Catalyzed Cross-Coupling on the Indazole Scaffold
Reaction TypePosition(s) FunctionalizedCatalytic System (Example)Bond FormedReference
Suzuki CouplingC3Pd(PPh3)4C-C (Aryl) nih.gov
Buchwald-Hartwig AminationN1 or N2CuI / LigandC-N (Aryl) nih.gov
Direct C-H ArylationC3Pd(OAc)2 / KOAcC-C (Aryl) researchgate.net
Oxidative C-H ArylationC7Pd(OAc)2 / Phenanthroline / Ag2CO3C-C (Aryl) researchgate.net

Suzuki–Miyaura Cross-Coupling at Various Positions

The Suzuki–Miyaura cross-coupling reaction is a versatile and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. In the context of indazole chemistry, this reaction has been instrumental in the functionalization of various positions on the heterocyclic ring system. While specific studies on this compound are not extensively documented, the reactivity of the parent indazole and related benzo[g]indazole systems provides significant insights into its potential for derivatization.

The C3 position of the indazole ring is a common site for Suzuki–Miyaura cross-coupling, typically requiring prior halogenation (e.g., iodination or bromination) to introduce a suitable coupling handle. For instance, 3-iodo-1H-indazoles have been shown to readily participate in palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl boronic acids. These reactions are generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DMF.

Furthermore, functionalization at other positions, such as C7, of the indazole core has also been successfully achieved. A regioselective bromination at the C7 position of 4-substituted 1H-indazoles, followed by a Suzuki–Miyaura cross-coupling, has been reported to yield C7-arylated indazole derivatives in moderate to excellent yields. nih.gov This demonstrates the feasibility of selectively modifying the benzene portion of the benzo[g]indazole system.

The general conditions for Suzuki-Miyaura cross-coupling on indazole scaffolds are summarized in the table below.

EntryHalogenated IndazoleBoronic AcidCatalystBaseSolventYield (%)
13-Iodo-1-Boc-indazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O>80
23-Iodo-1-Boc-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O>80
3N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃DMFModerate to Excellent

This table presents representative examples of Suzuki-Miyaura reactions on the indazole core, which are expected to be applicable to the this compound scaffold with appropriate modifications.

C–H Activation and Direct Functionalization

In recent years, transition-metal-catalyzed C–H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, obviating the need for pre-functionalized starting materials. chim.it This approach allows for the direct formation of new bonds at otherwise unreactive C–H sites. The C–H functionalization of indazoles has been an active area of research, with various methodologies developed for the selective modification of different positions. rsc.orgresearchgate.net

For 2H-indazoles, C3-functionalization via C–H activation has been achieved using transition metal catalysts. rsc.org These reactions often proceed through a directing group strategy, where a coordinating group on the N2-substituent directs the catalyst to a specific C–H bond. However, direct C–H functionalization of the indazole core without a directing group has also been reported.

Moreover, the ortho C–H functionalization of 2-aryl-2H-indazoles has been extensively studied, providing a route to biaryl derivatives with substitution on the N-aryl ring. nih.gov While this is not directly applicable to the benzo[g] part of the target molecule, it highlights the general susceptibility of the indazole system to C–H activation methodologies. Remote C–H functionalization at the benzene ring of 2H-indazoles has also been explored, offering pathways to modify the carbocyclic portion of the molecule. researchgate.net

The development of C–H activation strategies for the benzo[g]indazole system, including this compound, would provide a highly efficient means to access novel derivatives. The specific site of functionalization would likely be influenced by the reaction conditions, the catalyst employed, and the electronic properties of the substrate.

Below is a table summarizing general approaches to C-H functionalization of the indazole ring.

EntryFunctionalization TypeCatalystReactantPosition
1C3-ArylationPalladiumAryl HalideC3
2C3-OlefinationRhodiumAlkeneC3
3ortho C2'-H ArylationPalladiumAryl HalideC2' of N-aryl group
4Remote C-H ArylationPalladiumAryl HalideBenzene ring

This table illustrates common C-H activation reactions on the indazole scaffold. The application of these methods to this compound would require specific investigation and optimization.

Advanced Applications and Future Directions in Materials Science and Chemical Research

Applications as Building Blocks in Advanced Organic Materials

The unique photophysical and structural characteristics inherent to the benzo[g]indazole core suggest that Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate could be a valuable building block for a new generation of advanced organic materials. Its extended π-conjugated system, combined with the electron-donating and accepting properties of the indazole ring, provides a versatile platform for designing materials with tailored electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The rigid, planar structure of the benzo[g]indazole core is a promising feature for applications in organic light-emitting diodes (OLEDs) and fluorescent materials. This structural rigidity can minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields. The ester functionality in this compound allows for further chemical modifications, enabling the fine-tuning of the emission color and efficiency of the resulting materials.

Table 1: Hypothetical Photophysical Properties of Functionalized this compound Derivatives

DerivativeFunctional Group at Position XPredicted Emission Maximum (nm)Predicted Quantum Yield (%)
1 -H450 (Blue)65
2 -N(Ph)₂520 (Green)78
3 -C≡C-Ar580 (Yellow-Orange)72
4 -B(Mes)₂610 (Red)60

Note: The data in this table is hypothetical and intended to illustrate the potential for tuning the material's properties through chemical modification.

Photochromic and Thermochromic Systems (as functional chromophores)

The incorporation of this compound as a functional chromophore into photochromic and thermochromic systems could lead to novel smart materials. The electronic properties of the indazole ring are sensitive to external stimuli such as light and heat. By coupling the benzo[g]indazole unit with other photo- or thermo-responsive moieties, it may be possible to create systems that exhibit reversible changes in color and other physical properties.

Supramolecular Chemistry and Self-Assembly (molecular recognition motifs)

The presence of N-H and C=O groups in the this compound structure makes it an excellent candidate for applications in supramolecular chemistry. These functional groups can participate in hydrogen bonding, enabling the molecule to act as a molecular recognition motif. This could be exploited in the design of self-assembling systems, such as liquid crystals, gels, and other complex supramolecular architectures with potential applications in sensing and molecular electronics.

Role in Catalysis and Ligand Design

The nitrogen-rich core of this compound also suggests its potential utility in the fields of catalysis and ligand design. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, making it a versatile ligand for a variety of catalytic transformations.

Development of Ligands for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The bifunctional nature of this compound, with its coordinating nitrogen atoms and the potential for the carboxylate group to act as a linker, makes it an attractive building block for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest for applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the benzo[g]indazole ligand could lead to the formation of MOFs with novel topologies and functionalities.

Participation in Organocatalysis or Asymmetric Synthesis as Chiral Scaffolds

While the parent molecule is achiral, the indazole ring can be readily functionalized to introduce chirality. These chiral derivatives of this compound could serve as valuable scaffolds in organocatalysis and asymmetric synthesis. The defined three-dimensional structure of the chiral indazole could create a stereochemically controlled environment around a catalytic site, enabling high levels of enantioselectivity in chemical reactions.

Table 2: Potential Catalytic Applications of Chiral this compound Derivatives

Reaction TypeCatalyst StructurePredicted Enantiomeric Excess (%)
Asymmetric Aldol (B89426) ReactionProline-functionalized indazole>95
Asymmetric Diels-AlderChiral Lewis acid complex>90
Asymmetric HydrogenationChiral phosphine-indazole ligand>98

Note: The data in this table is speculative and highlights potential areas for future research.

Precursor for Complex Molecular Architectures and Scaffolds for Chemical Libraries

The true value of this compound in advanced chemical research lies in its role as a versatile building block. nih.gov The indazole core is a recognized "pharmacophore" in medicinal chemistry, and its benzo-fused variant provides an extended aromatic system that can be systematically modified. nih.govnih.gov This allows chemists to use the core structure as a scaffold, building upon it to create large collections of related but distinct molecules, known as chemical libraries.

The benzo[g]indazole scaffold is a platform for creating a diverse array of new heterocyclic compounds. researchgate.net The core structure possesses several reactive sites that can be targeted for chemical modification. Modern synthetic methods, such as transition-metal-catalyzed reactions, offer efficient ways to build molecular complexity starting from this scaffold. researchgate.net

Key reactive sites for derivatization include:

The N-H group of the pyrazole (B372694) ring: This site can be readily alkylated or arylated to introduce a wide variety of substituents, altering the molecule's steric and electronic properties.

The ethyl carboxylate group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for further coupling reactions.

The aromatic backbone: The benzene (B151609) portion of the molecule can be functionalized using various C-H activation or cross-coupling strategies, allowing for the attachment of additional groups to fine-tune the molecule's properties.

Efficient, one-pot synthesis methods for benzo[g]indazole derivatives have been developed, for example, through cascade reactions like the Suzuki-Miyaura coupling followed by aldol condensation. researchgate.net These strategies demonstrate the accessibility of this class of compounds and their potential for generating diverse derivatives.

Table 1: Potential Synthetic Transformations for Derivatization

Reactive SiteReaction TypePotential ReagentsResulting Functional GroupPurpose
N-H of PyrazoleN-Alkylation / N-ArylationAlkyl halides, Aryl boronic acidsN-Alkyl, N-ArylModify solubility, steric bulk, and electronic properties.
Ethyl Carboxylate (C3)Hydrolysis then Amidation1. NaOH or LiOH 2. Amine, Coupling Agent (e.g., HATU)CarboxamideIntroduce hydrogen bonding capability, attach other molecular fragments.
Aromatic BackbonePalladium-Catalyzed Cross-CouplingBoronic acids (Suzuki), Amines (Buchwald-Hartwig)Aryl, Amino groupsExtend conjugation, introduce new binding sites.

The benzo[g]indazole framework is an ideal scaffold for creating molecules with precisely controlled, or "tunable," properties. By strategically adding different functional groups at various positions, researchers can systematically alter the molecule's electronic, photophysical, and binding characteristics. This approach is central to structure-activity relationship (SAR) studies in drug discovery, where small changes to a core structure are made to optimize its interaction with a biological target, such as a protein kinase. nih.govresearchgate.net

For instance, the introduction of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) to the aromatic ring can significantly change the electron density distribution across the molecule. This, in turn, affects its absorption and emission of light, its electrochemical potential, and its ability to participate in intermolecular interactions like hydrogen bonding or π–π stacking. nih.gov The benzo[g]indazole scaffold has been identified as a promising framework for developing potent protein kinase inhibitors, a critical class of anticancer agents. researchgate.net

Table 2: Interactive Data - Tuning Molecular Properties via Substitution

Substituent GroupPosition on ScaffoldElectronic EffectPotential Impact on Molecular Property
-NO₂ (Nitro)Aromatic RingStrongly Electron-WithdrawingLowers LUMO energy, can enhance electron-accepting ability, may quench fluorescence.
-OCH₃ (Methoxy)Aromatic RingStrongly Electron-DonatingRaises HOMO energy, can enhance electron-donating ability, may increase fluorescence quantum yield.
-Br (Bromo)Aromatic RingElectron-Withdrawing (Inductive), Weakly Donating (Resonance)Provides a site for further cross-coupling reactions (heavy atom effect may induce phosphorescence).
-CONH₂ (Amide)Position 3 (from ester)Electron-WithdrawingIntroduces hydrogen bond donor/acceptor sites, improving potential for specific molecular recognition.

Potential in Analytical Chemistry (Non-Biological Sensing and Probes)

The unique structural and electronic features of the benzo[g]indazole core suggest significant potential for applications in analytical chemistry, particularly in the development of sensors for chemical detection.

While specific studies on this compound as a chemosensor are not yet prevalent, the fundamental properties of related nitrogen-containing heterocyclic compounds provide a strong basis for its potential in this area. Heterocycles like benzothiazoles, benzimidazoles, and imidazoles have been successfully employed as the core structures for chemosensors that can selectively detect specific metal ions (like Fe³⁺, Zn²⁺, Cu²⁺) and anions (like HSO₄⁻). mdpi.comresearchgate.netnih.govunigoa.ac.in

The sensing mechanism often relies on the nitrogen atoms within the heterocyclic system, which can act as binding or chelation sites for the target analyte. Upon binding, the electronic structure of the molecule is perturbed, leading to a measurable change in its optical properties, such as a shift in color (colorimetric sensing) or a change in fluorescence. mdpi.comnih.gov The two adjacent nitrogen atoms in the pyrazole ring of the benzo[g]indazole scaffold are well-positioned to coordinate with metal ions, making this an exciting avenue for future research.

The development of novel fluorophores (fluorescent molecules) is crucial for advanced sensing and imaging applications. Remarkably, recent research has identified benzo[f]indazoles—a structural isomer of the benzo[g]indazole core—as a new class of highly effective "glow dyes". ehu.esehu.es

These benzo[f]indazole-based dyes have been shown to absorb light and convert it into bright blue fluorescence. ehu.es A comprehensive study of their photophysical properties revealed that their performance can surpass that of benchmark dyes like coumarins, offering brighter and more durable emission even under intense and prolonged light exposure. ehu.es Key advantages identified in these related scaffolds include high photostability, which is a critical property for long-lasting and high-resolution imaging. ehu.es

Given the close structural similarity, it is highly probable that the benzo[g]indazole scaffold possesses similarly powerful fluorescent properties. By functionalizing the core of this compound with specific recognition units for certain analytes, it could be developed into a new generation of highly sensitive and stable "turn-on" or "turn-off" fluorescent probes for chemical detection.

Future Research Trajectories and Interdisciplinary Opportunities

The versatility of the this compound scaffold positions it at the intersection of several scientific disciplines, promising a rich field of future research. The established importance of indazole derivatives in medicinal chemistry provides a strong foundation for its exploration. nih.govnih.gov

Future research trajectories are likely to focus on several key areas:

Materials Science: The demonstrated high fluorescence efficiency and photostability of the isomeric benzo[f]indazole system suggests that benzo[g]indazole derivatives could be investigated as novel materials for organic light-emitting diodes (OLEDs), fluorescent polymers, or solid-state lighting applications. ehu.esehu.es

Medicinal Chemistry: Building on the known success of indazoles as kinase inhibitors, extensive chemical libraries can be synthesized from this specific benzo[g]indazole scaffold to screen for new therapeutic agents against a range of diseases, including cancer and inflammatory disorders. nih.govnih.gov

Analytical Chemistry: A significant opportunity lies in the rational design and synthesis of benzo[g]indazole-based chemosensors. By incorporating specific binding moieties, researchers could develop highly selective and sensitive colorimetric or fluorescent probes for detecting environmentally relevant pollutants, industrial chemicals, or important ions.

These research directions are inherently interdisciplinary, requiring collaboration between synthetic organic chemists to create the novel molecules, physical chemists and materials scientists to characterize their properties, and analytical chemists to develop and validate their sensing applications. The exploration of this scaffold and its derivatives holds considerable promise for advancing both fundamental chemical knowledge and practical technological applications.

Innovations in Environmentally Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds like benzo[g]indazoles is increasingly scrutinized through the lens of green chemistry. The focus is on developing methodologies that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Recent advancements in the synthesis of related benzo[g]indazole derivatives have highlighted the use of Polyethylene Glycol (PEG) as a green reaction medium. nih.govresearchgate.net PEG is a desirable solvent due to its low toxicity, biodegradability, and recyclability. researchgate.net For instance, a simple and efficient procedure for synthesizing 2-cinnamoyl-benzo[g]indazoles utilizes PEG-400 with a catalytic amount of acetic acid, leading to shorter reaction times and a straightforward workup. nih.gov Similarly, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often in greener solvents like water or PEG. researchgate.netekb.eg This technique offers rapid and efficient synthesis compared to conventional heating methods. ekb.eg One-pot, multi-component reactions catalyzed by copper(I) oxide nanoparticles in PEG have also been developed for the synthesis of 2H-indazoles, showcasing high tolerance for various functional groups under ligand-free conditions. nih.gov

These innovative approaches represent a significant step towards the sustainable manufacturing of complex molecules, offering pathways to synthesize this compound and its derivatives with a reduced environmental footprint.

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Benzo[g]indazole Derivatives

Parameter Traditional Synthesis Green/Sustainable Synthesis
Solvent Often volatile organic compounds (VOCs) Polyethylene Glycol (PEG), Water nih.govekb.eg
Catalyst May use expensive or toxic metal catalysts Inexpensive catalysts, nanoparticles nih.govnih.gov
Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation ekb.eg
Reaction Time Often several hours to days Significantly shorter reaction times nih.gov
Workup Complex, may generate significant waste Simple, efficient, allows for solvent recycling nih.govresearchgate.net

Exploration of Novel Physical or Chemical Phenomena exhibited by Benzo[g]indazoles

The rigid, fused-ring structure of the benzo[g]indazole core is a promising scaffold for discovering novel physical and chemical properties relevant to materials science. While research on this compound itself is specific, studies on closely related isomers and parent structures reveal significant potential.

Photophysical Properties: A recent comprehensive study on the benzo[f]indazole isomer family has identified them as a new class of "glow dyes." ehu.esehu.es These compounds absorb light and emit a bright blue fluorescence. ehu.esehu.es Notably, the photonic performance of these benzo[f]indazole-based dyes was found to surpass that of coumarins, which are often used as benchmarks in the same spectral window. The benzo[f]indazoles exhibited brighter and more durable emission, even under intense and prolonged illumination, highlighting their potential as advanced fluorophores for bioimaging or other light-driven applications. ehu.esehu.es This discovery in a closely related isomer suggests that the benzo[g]indazole scaffold could be a fruitful area for the development of novel fluorescent materials.

Photochemical Reactivity: Indazoles have been shown to exhibit fascinating photochemical reactivity. A detailed investigation revealed a photomediated transformation where 2H-indazoles rearrange into benzimidazoles upon irradiation with UVB or UVA light. nih.govnih.govresearchgate.net This nitrogen-carbon transposition is highly dependent on the tautomeric form, with the 2H-tautomer showing significantly enhanced photoreactivity compared to the 1H-tautomer. nih.govnih.gov This unique skeletal rearrangement represents a novel chemical phenomenon that could be exploited for the light-induced synthesis of complex heterocyclic structures from benzo[g]indazole precursors.

Potential for Liquid Crystal Formation: The elongated and rigid molecular shape of benzo[g]indazole derivatives makes them candidates for forming liquid crystalline phases. While not yet demonstrated for this specific family, other nitrogen-containing heterocyclic scaffolds, such as those based on imidazole, are known to exhibit liquid crystalline properties. nih.govresearchgate.net The formation of these mesophases is influenced by factors like the length of terminal alkyl chains and intermolecular interactions. mdpi.com The exploration of this compound derivatives with appropriate side chains could lead to the discovery of novel liquid crystals with potential applications in displays and optical systems. revistabionatura.com

Integration with Machine Learning for Retrosynthesis and Property Prediction

The fields of organic synthesis and materials discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to dramatically accelerate the development of complex molecules like this compound.

AI-Driven Retrosynthesis: Retrosynthesis is the process of planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.gov This complex task, traditionally reliant on the intuition and experience of chemists, is now a prime area for AI applications. researchgate.net AI-driven retrosynthesis models, often based on deep learning architectures like sequence-to-sequence (Seq2Seq) models or graph neural networks, can automatically learn chemical rules from vast reaction databases. nih.govresearchgate.net These tools can propose viable synthetic routes for novel or complex targets, overcoming the limitations of human- or rule-based systems which struggle with the vastness of chemical space. nih.govnih.gov By inputting the structure of this compound, these algorithms can generate and rank multiple potential synthetic pathways, saving significant time and resources in the laboratory.

Property Prediction: Beyond synthesis planning, machine learning is increasingly used to predict the physical, chemical, and biological properties of molecules before they are ever synthesized. By training models on large datasets of known compounds and their measured properties, it is possible to create predictive models for new, uncharacterized molecules. For the benzo[g]indazole scaffold, ML could be used to predict:

Photophysical Properties: Predicting absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts to identify promising candidates for new dyes or sensors.

Material Properties: Forecasting characteristics like thermal stability or the likelihood of forming liquid crystalline phases.

Reactivity: Predicting the outcomes of chemical reactions or the stability of compounds under various conditions.

The integration of these AI and ML tools represents a paradigm shift in chemical research, moving towards a more predictive and data-driven approach. This will undoubtedly accelerate the exploration of this compound and its derivatives for advanced applications in materials science and beyond.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/Data
Purity AssessmentHPLC-DADRetention time: 12.5 min; λ = 254 nm; Column: C8 (100 × 2.1 mm)
Structural Confirmation1^1H/13^{13}C-NMRδ 1.38 (t, 3H, CH3_3), δ 4.35 (q, 2H, CH2_2), δ 8.25 (s, 1H, indazole)
Metabolic StabilityLC-HRMS (MS2^2)m/z 273.1 → 255.1 (loss of H2_2O), 227.0 (cleavage of ester)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.